NADA-green: An In-Depth Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis
NADA-green: An In-Depth Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADA-green (NBD-amino-D-alanine) is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for the real-time investigation of bacterial peptidoglycan (PG) synthesis. By mimicking D-alanine, a key component of the PG structure, NADA-green is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during the cross-linking stage of PG biosynthesis. This covalent labeling allows for the dynamic visualization of bacterial growth, cell division, and the antimicrobial effects of cell wall-targeting antibiotics. This guide provides a comprehensive overview of the technical aspects of NADA-green, including its mechanism of action, photophysical properties, detailed experimental protocols, and data analysis workflows.
Introduction to NADA-green
NADA-green is a synthetic molecule composed of a nitrobenzofurazan (NBD) fluorophore attached to a D-alanine amino acid. This design leverages the promiscuity of bacterial transpeptidases, which recognize and incorporate this fluorescent analog into the peptidoglycan matrix. This process enables researchers to specifically label sites of active cell wall synthesis in a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria, with minimal impact on bacterial growth.[1][2]
Mechanism of Action and Signaling Pathway
The incorporation of NADA-green into the bacterial cell wall is intrinsically linked to the peptidoglycan biosynthesis pathway. This process can be broadly divided into three stages: cytoplasmic synthesis of PG precursors, their transport across the cytoplasmic membrane, and the final assembly and cross-linking in the periplasm (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).
NADA-green is incorporated during the final transpeptidation step. The terminal D-alanine of a pentapeptide stem of a newly synthesized PG strand is cleaved by a transpeptidase (either a D,D-transpeptidase or an L,D-transpeptidase), forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a diaminopimelic acid (DAP) or lysine (B10760008) residue from an adjacent peptide stem, forming a cross-link. NADA-green, mimicking D-alanine, can act as an alternative nucleophile, leading to its covalent attachment to the peptidoglycan structure.[3][4][5]
Below is a diagram illustrating the final steps of peptidoglycan biosynthesis and the incorporation of NADA-green.
Caption: Peptidoglycan biosynthesis and NADA-green incorporation.
Quantitative Data and Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~450 nm | [6][7] |
| Emission Maximum (λem) | ~555 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | Varies with environment; generally low in aqueous solutions, increasing in nonpolar environments. For NBD-NHMe in water, Φ = 0.04. | [8] |
| Photostability | Moderate; sufficient for standard fluorescence microscopy, but may require optimization for super-resolution techniques. | [2] |
| Solubility | Soluble in DMSO. | [6] |
| Storage | Store at -20°C, protected from light. | [6] |
Comparison with Other Common Fluorescent D-Amino Acids:
| Probe | Excitation (nm) | Emission (nm) | Color | Key Advantages | Key Limitations |
| HADA | ~405 | ~450 | Blue | High signal-to-noise ratio, good photostability.[2] | |
| NADA-green | ~450 | ~555 | Green | Good balance of brightness and photostability.[2][6] | Moderate signal-to-noise ratio.[2] |
| RADA | ~558 | ~583 | Red | Red-shifted emission for multicolor imaging. | Lower signal-to-noise ratio in some species. |
Experimental Protocols
General Bacterial Labeling Protocol
This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria with NADA-green. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.
Materials:
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Bacterial culture in logarithmic growth phase
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NADA-green stock solution (1-10 mM in DMSO)
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Appropriate growth medium
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Phosphate-buffered saline (PBS) or other suitable buffer
-
Fixative (e.g., 4% paraformaldehyde or 70% ethanol)
-
Microscope slides and coverslips
Procedure:
-
Grow bacteria to the mid-logarithmic phase in their standard growth medium.
-
Dilute the NADA-green stock solution into fresh, pre-warmed growth medium to a final concentration of 0.1-10 µM.[9] A typical starting concentration is 1 µM.
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Add the NADA-green-containing medium to the bacterial culture.
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Incubate the culture under standard growth conditions for a period ranging from a few minutes to one generation time. Shorter incubation times will label the most active sites of PG synthesis, while longer incubations will result in more uniform labeling of the cell wall.
-
To stop the labeling, either wash the cells with fresh, pre-warmed medium or PBS, or fix the cells. For fixation, pellet the cells by centrifugation and resuspend in the desired fixative.
-
Wash the cells 2-3 times with PBS to remove unincorporated probe.
-
Resuspend the cells in PBS or an appropriate mounting medium for microscopy.
Caption: General workflow for bacterial labeling with NADA-green.
Protocol for Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) requires specific sample preparation and imaging conditions to achieve sub-diffraction-limit resolution. This protocol is a starting point and should be optimized for the specific microscope setup and bacterial species.
Materials:
-
NADA-green labeled and fixed bacterial cells
-
STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)
-
High-power lasers for excitation and activation (e.g., 488 nm for excitation and 405 nm for activation)
-
Sensitive camera (e.g., EMCCD or sCMOS)
Procedure:
-
Prepare NADA-green labeled cells as described in the general protocol, ensuring thorough washing to minimize background fluorescence. Adhere cells to a coverslip suitable for high-resolution imaging.
-
Prepare the STORM imaging buffer immediately before use. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) in a buffered solution.[10]
-
Replace the PBS or mounting medium with the freshly prepared STORM imaging buffer.
-
Mount the coverslip on the STORM microscope.
-
Illuminate the sample with the 488 nm laser at a high power to drive most of the NADA-green molecules into a dark state.
-
Use a low-power 405 nm laser to photo-activate a sparse subset of NADA-green molecules back to a fluorescent state.
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Acquire a series of images (typically thousands to tens of thousands) where each frame captures the fluorescence from a small number of single molecules.
-
Process the acquired image stack using localization software to determine the precise coordinates of each detected molecule.
-
Reconstruct the final super-resolution image from the localized molecular positions.
Caption: Workflow for STORM imaging of NADA-green labeled bacteria.
High-Throughput Screening (HTS) for Antibiotics
NADA-green can be used in HTS assays to identify compounds that inhibit bacterial cell wall synthesis. This protocol outlines a basic microplate-based assay.
Materials:
-
Bacterial culture
-
NADA-green
-
Compound library
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
In a multi-well plate, add the bacterial culture to each well.
-
Add the compounds from the library to the respective wells. Include positive (known antibiotic) and negative (vehicle) controls.
-
Incubate the plate under standard growth conditions for a predetermined time.
-
Add NADA-green to all wells to a final concentration of 1-5 µM.
-
Incubate for a short period (e.g., 30 minutes) to allow for NADA-green incorporation.
-
Measure the fluorescence intensity in each well using a plate reader (Ex: ~485 nm, Em: ~530 nm).
-
A decrease in fluorescence intensity compared to the negative control indicates potential inhibition of cell wall synthesis.
Data Analysis Workflow
Quantitative analysis of NADA-green fluorescence images is crucial for extracting meaningful biological information. Software such as ImageJ/Fiji with plugins like MicrobeJ can be used for this purpose.[11][12]
Workflow:
-
Image Acquisition: Acquire images using appropriate filter sets for NADA-green and phase-contrast or DIC for cell morphology.
-
Background Subtraction: Correct for uneven illumination and background fluorescence.
-
Cell Segmentation: Identify individual cells in the phase-contrast or DIC images. This can be done manually or using automated segmentation algorithms.
-
Fluorescence Quantification: Measure the fluorescence intensity of NADA-green within each segmented cell.
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Data Analysis: Analyze the quantified fluorescence data to determine parameters such as mean fluorescence intensity per cell, localization of fluorescence (e.g., at the septum or poles), and changes in fluorescence over time or in response to treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | - Inactive probe- Incorrect filter sets- Low probe concentration- Short incubation time- Bacteria not actively growing | - Check probe storage and handling- Verify microscope filter specifications- Increase probe concentration or incubation time- Use a healthy, log-phase culture |
| High background | - Incomplete washing- Probe precipitation- Autofluorescence | - Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the medium- Acquire an image of unlabeled cells to assess autofluorescence |
| Cell death/abnormal morphology | - High probe concentration- DMSO toxicity | - Perform a dose-response experiment to determine the optimal, non-toxic concentration- Ensure the final DMSO concentration is low (typically <0.5%) |
Conclusion
NADA-green is a versatile and valuable tool for studying bacterial cell wall biology. Its ability to be incorporated into the peptidoglycan of living bacteria provides a dynamic window into fundamental processes such as growth, division, and the effects of antibiotics. By understanding the technical details of its application and data analysis, researchers can effectively leverage NADA-green to advance our understanding of bacterial physiology and to accelerate the discovery of new antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 6. NADA-green | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]
- 7. gitailab.scholar.princeton.edu [gitailab.scholar.princeton.edu]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADA-green | TargetMol [targetmol.com]
- 10. mvi-inc.com [mvi-inc.com]
- 11. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Documentation – MicrobeJ [microbej.com]
